molecular formula C19H19ClFNO4 B5294370 2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate

2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate

Cat. No. B5294370
M. Wt: 379.8 g/mol
InChI Key: QMTSEBHOSAYFJI-UEIGIMKUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate, also known as DRAQ5, is a fluorescent dye used in scientific research to label and visualize DNA in cells. DRAQ5 is a unique dye that binds to double-stranded DNA with high affinity and specificity, making it a valuable tool in various applications, including flow cytometry, microscopy, and high-content screening.

Mechanism of Action

2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate binds to the minor groove of double-stranded DNA via intercalation, resulting in a significant increase in fluorescence intensity. The binding of 2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate to DNA is highly specific, and it does not interfere with DNA replication or transcription. 2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate is also resistant to photobleaching, making it suitable for long-term imaging experiments.
Biochemical and physiological effects:
2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate does not have any known biochemical or physiological effects on cells. It is a non-toxic dye that can be used in live-cell imaging experiments without affecting cell viability or function.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate is its high specificity and sensitivity for DNA detection. It is also resistant to photobleaching, making it suitable for long-term imaging experiments. However, 2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate has some limitations, including its relatively high cost compared to other DNA dyes and its limited compatibility with certain imaging modalities.

Future Directions

There are several future directions for the use of 2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate in scientific research. One potential application is in the development of new cancer therapies that target DNA. 2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate could be used to identify compounds that affect DNA content and morphology, which could lead to the development of new drugs that specifically target cancer cells. Another area of future research is in the development of new imaging techniques that can be used to visualize DNA in three dimensions. 2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate could be used in combination with other imaging modalities to create high-resolution 3D images of DNA in cells. Finally, 2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate could be used in combination with other fluorescent dyes to label and visualize multiple cellular components simultaneously, allowing researchers to study complex biological processes in real-time.

Synthesis Methods

2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate is synthesized by reacting 2-(2-fluorophenyl)vinyl)-1,3,3-trimethylindolenine with perchloric acid. The reaction results in the formation of 2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate perchlorate, which is a water-soluble salt that can be easily purified and used in biological applications.

Scientific Research Applications

2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate is widely used in scientific research to label and visualize DNA in cells. It is a highly sensitive dye that can detect small amounts of DNA, making it useful for a wide range of applications, including cell cycle analysis, apoptosis detection, and cell proliferation assays. 2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate is also used in high-content screening assays to identify compounds that affect DNA content and morphology.

properties

IUPAC Name

2-[(E)-2-(2-fluorophenyl)ethenyl]-1,3,3-trimethylindol-1-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN.ClHO4/c1-19(2)15-9-5-7-11-17(15)21(3)18(19)13-12-14-8-4-6-10-16(14)20;2-1(3,4)5/h4-13H,1-3H3;(H,2,3,4,5)/q+1;/p-1/b13-12+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTSEBHOSAYFJI-UEIGIMKUSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=CC=C3F)C)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=CC=C3F)C)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-(2-fluorophenyl)ethenyl]-1,3,3-trimethylindol-1-ium;perchlorate

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